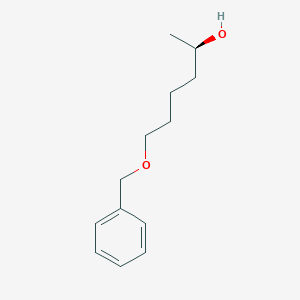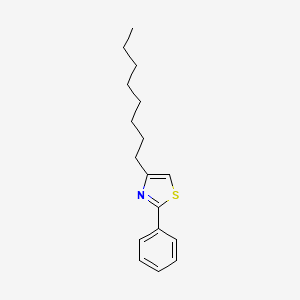
Thiazole, 4-octyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4-octyl-2-phenyl- is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 4-octyl-2-phenyl-thiazole, the specific synthetic route would involve the use of octyl-substituted α-haloketone and phenylthioamide under suitable reaction conditions .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4-octyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Aplicaciones Científicas De Investigación
Thiazole, 4-octyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of thiazole, 4-octyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity allows it to participate in π-π interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4-octyl-2-phenyl- stands out due to its unique substitution pattern, which imparts specific physical and chemical properties. The octyl group increases its hydrophobicity, potentially enhancing its interaction with lipid membranes, while the phenyl group contributes to its aromaticity and stability .
Propiedades
Número CAS |
607360-75-8 |
|---|---|
Fórmula molecular |
C17H23NS |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
4-octyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C17H23NS/c1-2-3-4-5-6-10-13-16-14-19-17(18-16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 |
Clave InChI |
DMSLTBKZGPQFKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CSC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



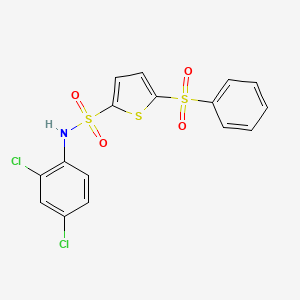
![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)
![6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12582167.png)

![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
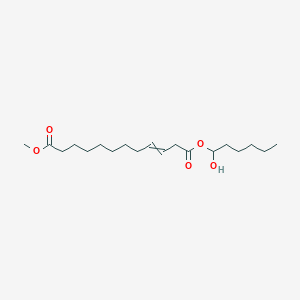
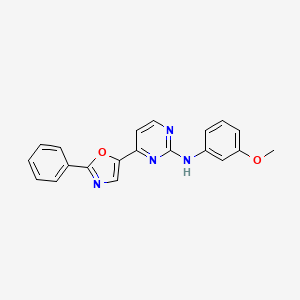
![1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one](/img/structure/B12582219.png)
